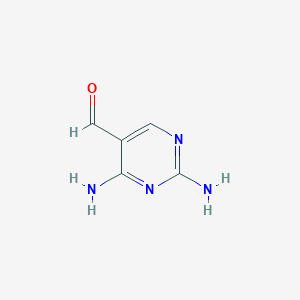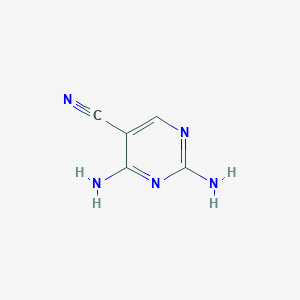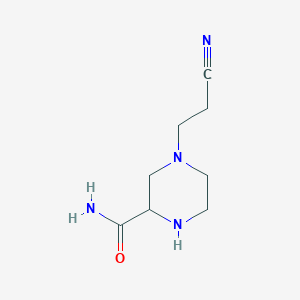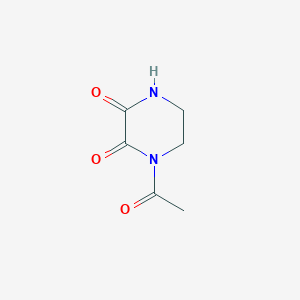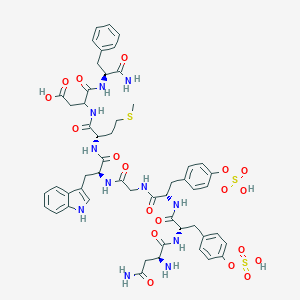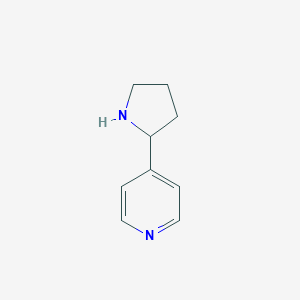![molecular formula C19H33ClO6P2S B135070 [(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester CAS No. 89987-31-5](/img/structure/B135070.png)
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
説明
[(4-Chlorophenyl)thiomethylene]biphosphonic acid is a bisphosphonate compound that has been studied for its potential applications in various fields, including medicine and materials science. Bisphosphonates are known for their strong affinity to calcium ions, which makes them useful in treating bone-related diseases. The specific compound with a (4-chlorophenyl)thiomethylene group has been the subject of research due to its unique properties and potential applications .
Synthesis Analysis
The synthesis of phenyl substituted bisphosphonates, including derivatives of (4-chlorophenyl)thiomethylene bisphosphonic acid, has been explored in the literature. These compounds are synthesized through various chemical reactions, often involving the use of esterification processes to improve their solubility and reactivity. The synthesis process is crucial as it affects the purity, yield, and properties of the final product .
Molecular Structure Analysis
The molecular structure of bisphosphonates is characterized by two phosphonate groups attached to a carbon atom, which is also connected to a phenyl ring in the case of (4-chlorophenyl)thiomethylene bisphosphonic acid. The presence of the chlorophenyl group influences the electronic distribution and the overall molecular geometry, which in turn affects the compound's reactivity and interaction with metal ions. X-ray diffraction and NMR spectroscopy are commonly used techniques for analyzing the molecular structure of such compounds .
Chemical Reactions Analysis
Bisphosphonates, including (4-chlorophenyl)thiomethylene bisphosphonic acid, participate in various chemical reactions. They can form complexes with metal ions, which is a property exploited in both medical and material science applications. The reactivity of these compounds can be further modified by substituting different functional groups or by forming esters, as seen in the synthesis of phenyl and alkyl ester derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-chlorophenyl)thiomethylene bisphosphonic acid are influenced by its molecular structure. The compound's solubility, stability, and reactivity are key properties that are studied to understand its behavior in biological systems and in material applications. High-performance liquid chromatography (HPLC) is a technique that has been used to analyze the compound in biological fluids, which is essential for pharmacokinetic studies . The thermal behavior of the compound and its derivatives is also of interest, as it informs about its stability under different conditions .
科学的研究の応用
Polymer Degradation
Alkyl esters of H-phosphonic and phosphoric acids, similar in structure to the compound , have been identified as effective agents for degrading various polymers. These compounds facilitate the breakdown of polyurethanes, polycarbonates, and polyamides, leading to products with potential applications in recycling and waste management. The interest in these degradation products lies in their incorporation of fire retardant properties, which can be reapplied in the manufacturing of materials with enhanced safety features (Mitova et al., 2013).
Flame Retardancy
Research on flame retardancy has highlighted the effectiveness of phosphorus-based compounds, including those structurally related to "[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester," in enhancing the fire resistance of various materials. These compounds are particularly valuable in the development of flame-retardant polymeric materials for use in electronics, construction, and textiles, offering halogen-free solutions to meet stringent safety regulations (Weil & Levchik, 2004).
Environmental Remediation
Phosphonic acids and their derivatives play a significant role in environmental remediation efforts, particularly in the degradation and detoxification of pollutants. These compounds have been utilized in the breakdown of chemical warfare agents, showcasing their potential in decontaminating hazardous materials and mitigating environmental threats. Their ability to degrade persistent organic pollutants underscores the versatility and importance of these chemicals in environmental science and safety (Munro et al., 1999).
特性
IUPAC Name |
1-[bis[di(propan-2-yloxy)phosphoryl]methylsulfanyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33ClO6P2S/c1-13(2)23-27(21,24-14(3)4)19(29-18-11-9-17(20)10-12-18)28(22,25-15(5)6)26-16(7)8/h9-16,19H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDQXYNMXUABLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)SC1=CC=C(C=C1)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClO6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535981 | |
| Record name | Tetrapropan-2-yl {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
CAS RN |
89987-31-5 | |
| Record name | Phosphonic acid, [[(4-chlorophenyl)thio]methylene]bis-, tetrakis(1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89987-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapropan-2-yl {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, [[(4-chlorophenyl)thio]methylene]bis-, tetrakis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
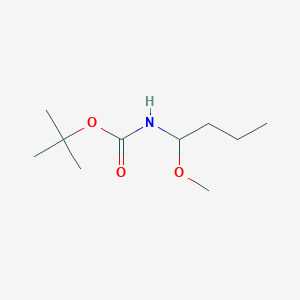
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
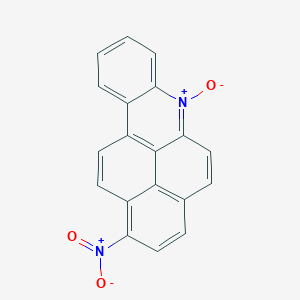
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
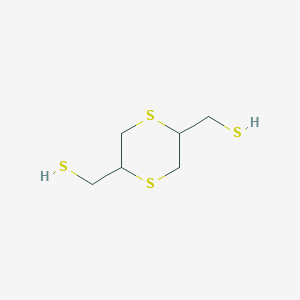
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
